2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-

Description

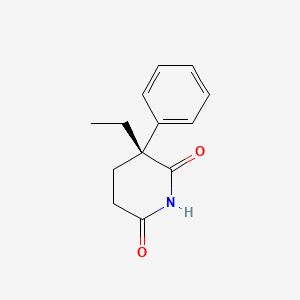

2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- (CAS 17575-58-5), also known as (R)-(+)-Glutethimide, is a chiral piperidinedione derivative with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.27 g/mol . Its stereochemistry at the 3R position distinguishes it from the (S)-enantiomer (CAS 17575-59-6) . The compound is historically recognized as a sedative-hypnotic agent, though its use has declined due to safety concerns . Key computed properties include a logP (octanol-water partition coefficient) of 1.9 and a topological polar surface area (PSA) of 46.2 Ų, indicating moderate lipophilicity and membrane permeability .

Properties

CAS No. |

17575-58-5 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(3R)-3-ethyl-3-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h3-7H,2,8-9H2,1H3,(H,14,15,16)/t13-/m1/s1 |

InChI Key |

JMBQKKAJIKAWKF-CYBMUJFWSA-N |

Isomeric SMILES |

CC[C@@]1(CCC(=O)NC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of 2,6-piperidinedione derivatives with phenylacetyl chloride or related reagents, followed by stereoselective control to obtain the (3R) enantiomer. The key steps include:

- Starting Material: 2,6-piperidinedione (also known as glutarimide)

- Key Reagents: Phenylacetyl chloride, bases such as triethylamine

- Solvents: Dichloromethane or other inert organic solvents

- Conditions: Low temperature (0–5°C) to optimize yield and stereoselectivity

- Purification: Recrystallization from suitable solvents to achieve high purity

This method is widely used both in laboratory-scale synthesis and industrial production, with batch reactors employed for scale-up.

Detailed Synthetic Procedure

A representative synthetic route is as follows:

Acylation Reaction:

2,6-piperidinedione is reacted with phenylacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C. The base neutralizes the hydrochloric acid formed and facilitates the nucleophilic substitution at the 3-position of the piperidinedione ring.Stereoselective Control:

The reaction conditions and choice of reagents favor the formation of the (3R) enantiomer. Chiral catalysts or auxiliaries may be employed in advanced protocols to enhance enantiomeric excess.Work-up and Purification:

After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction. Recrystallization from solvents such as benzene/ethanol mixtures is used to purify the compound and remove impurities.Characterization:

The final product is characterized by spectroscopic methods (NMR, IR, MS) and melting point determination to confirm structure and purity.

Alternative Synthetic Routes

Research literature reports alternative methods involving condensation reactions and cyclization steps:

Condensation of Aromatic Aldehydes or Cycloalkanones with Cyanoacetamide:

This method involves initial formation of substituted α-cyanocinnamides, which upon reaction with ethyl cyanoacetate in ethanolic sodium ethoxide solution, followed by acidification, yield substituted piperidinedione derivatives. This approach allows structural variation and functionalization at the 3-position.Alkylation of Potassium Salts of Piperidinedione Derivatives:

Potassium salts of 2,6-piperidinedione derivatives can be alkylated with suitable alkyl halides in dimethylformamide under reflux conditions to introduce ethyl and phenyl groups at the 3-position. This method provides a route to various substituted analogs with potential biological activities.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

Yield and Purity: The acylation method typically yields high purity products after recrystallization, with yields often exceeding 70–80%. Optimization of temperature and solvent choice is critical to minimize side reactions.

Stereoselectivity: The (3R) enantiomer is favored under controlled conditions. Use of chiral catalysts or auxiliaries can further improve enantiomeric excess, which is important for biological activity.

Scale-Up Considerations: Industrial synthesis employs batch reactors with careful control of reaction parameters. Multiple recrystallization steps ensure pharmaceutical-grade purity.

Alternative Routes: Condensation and alkylation methods provide access to derivatives and analogs, useful for medicinal chemistry exploration but may be less efficient for large-scale production of the parent compound.

Chemical Reactions Analysis

Types of Reactions: 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert it into the corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include diketones, alcohols, and substituted piperidinediones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions:

- Oxidation : Converts the compound into diketones.

- Reduction : Produces corresponding alcohols.

- Substitution : Facilitates nucleophilic substitution reactions .

Biology

The compound has garnered attention for its potential biological activities:

- Antineoplastic Properties : It exhibits significant activity against carcinoma cell lines by intercalating with DNA and disrupting normal cellular processes. This leads to cell cycle arrest and reduced protein synthesis.

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

Medicine

Research is ongoing to explore the therapeutic applications of this compound:

- Neurological Disorders : Investigations are being conducted into its efficacy in treating various neurological conditions by modulating neurotransmitter pathways and receptor interactions .

Industry

The compound is also utilized in the development of pharmaceuticals and agrochemicals due to its unique structural features that enhance its biological activity compared to other piperidine derivatives .

Mechanism of Action

The mechanism of action of 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes structural features, physical properties, and biological activities of (3R)-Glutethimide and related piperidinedione derivatives:

Key Observations:

- Substituent Effects: The ethyl-phenyl group in (3R)-Glutethimide contributes to its lipophilicity, whereas the 4-aminophenyl group in Aminoglutethimide increases polarity (higher PSA) and alters biological activity toward enzyme inhibition .

- Stereochemistry : The (3R) configuration distinguishes it from the (S)-enantiomer, which may exhibit divergent pharmacokinetic or safety profiles .

Metabolic and Pharmacokinetic Profiles

- Hydroxylation: Aminoglutethimide undergoes hepatic hydroxylation to form active metabolites, which may contribute to its diminished half-life during chronic therapy . In contrast, (3R)-Glutethimide’s metabolism is less documented but likely involves cytochrome P450-mediated oxidation.

- Enantiomer-Specific Metabolism : The (3R) and (3S) enantiomers of Glutethimide may exhibit distinct metabolic pathways, as seen in other chiral drugs .

Biological Activity

2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-, also known by its CAS number 17575-58-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₂ |

| Molecular Weight | 217.26 g/mol |

| LogP | 2.0469 |

| PSA | 49.66 Ų |

Research indicates that the biological activity of 2,6-Piperidinedione derivatives involves several mechanisms:

-

Anticancer Activity :

- Compounds similar to 2,6-Piperidinedione have shown promising anticancer properties. For instance, derivatives have been reported to exhibit cytotoxicity against various cancer cell lines, including lung and breast cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways like NF-κB, which is crucial in cancer progression .

-

Cholinesterase Inhibition :

- The compound has demonstrated potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor. This property is particularly relevant in the context of Alzheimer’s disease therapies, where cholinesterase inhibitors play a critical role in enhancing cholinergic neurotransmission .

- Antioxidant Properties :

Anticancer Studies

A notable study investigated the anticancer effects of a piperidine derivative related to 2,6-Piperidinedione on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited better cytotoxicity compared to the reference drug bleomycin, highlighting its potential as a novel anticancer agent .

Alzheimer’s Disease Research

In another study focused on Alzheimer’s disease, a piperidine-based compound was shown to inhibit both AChE and BuChE effectively. The compound's structure allowed for unique conformational changes that enhanced its interaction with these enzymes, leading to improved therapeutic outcomes in animal models .

Summary of Biological Activities

The following table summarizes the biological activities associated with 2,6-Piperidinedione:

Q & A

Q. How should researchers statistically validate reproducibility in synthetic yields across different laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.